molecular formula C11H8FN3OS B2434568 4-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide CAS No. 1286722-00-6

4-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide

Cat. No.: B2434568
CAS No.: 1286722-00-6
M. Wt: 249.26
InChI Key: BHJBZWVDSHAJKC-UHFFFAOYSA-N
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Description

4-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide: . Its unique structure, featuring a fluorine atom and a thiol group, makes it a valuable tool for advancing scientific knowledge.

Scientific Research Applications

4-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its potential biological activity.

  • Medicine: : Investigated for its therapeutic properties.

  • Industry: : Employed in the development of new materials and chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide typically involves a multi-step process. One common approach is the reaction of 4-fluorobenzoyl chloride with 6-mercaptopyridazine-3-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide: can undergo various chemical reactions, including:

  • Oxidation: : The thiol group can be oxidized to form a disulfide.

  • Reduction: : The compound can be reduced to remove the fluorine atom.

  • Substitution: : The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide or iodine.

  • Reduction: : Reducing agents such as lithium aluminum hydride may be used.

  • Substitution: : Various nucleophiles can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Disulfides

  • Reduction: : Non-fluorinated analogs

  • Substitution: : Derivatives with different functional groups

Mechanism of Action

The mechanism by which 4-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and thiol group play crucial roles in its biological activity, influencing its binding affinity and reactivity.

Comparison with Similar Compounds

4-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide: is unique due to its specific structural features. Similar compounds include:

  • 4-fluoro-N-(pyridazin-3-yl)benzamide

  • N-(6-mercaptopyridazin-3-yl)benzamide

  • 4-fluoro-N-(6-aminopyridazin-3-yl)benzamide

These compounds differ in the presence or absence of the fluorine atom and the type of substituent on the pyridazine ring, affecting their chemical and biological properties.

Properties

IUPAC Name

4-fluoro-N-(6-sulfanylidene-1H-pyridazin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3OS/c12-8-3-1-7(2-4-8)11(16)13-9-5-6-10(17)15-14-9/h1-6H,(H,15,17)(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJBZWVDSHAJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NNC(=S)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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